Eledoisin
Overview
Description
Eledoisin is an undecapeptide of mollusk origin, belonging to the tachykinin family of neuropeptides. It was first isolated from the posterior salivary glands of two mollusk species, Eledone muschata and Eledone aldovandi, which belong to the octopod order of Cephalopoda . This compound has the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 (qPSKDAFIGLM-NH2), where pGlu and q stand for pyroglutamic acid .
Scientific Research Applications
Eledoisin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in neurotransmission and its effects on smooth muscle contraction.
Medicine: Explored for its potential therapeutic applications, such as vasodilation and pain modulation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Peptide-based therapeutics are a new class of highly evolving drugs in the market generating billions of dollars of revenue each year . These peptide drugs exhibit relatively low toxicity, high biological activity, and potential applications for many medical challenges compared to the most conventional drug products . With the emergence of Reference Listed Drugs (RLD) versus generic peptide drugs, strict regulatory measures became a necessity for synthetic peptide drugs to ensure their efficacy and safety .
Mechanism of Action
Target of Action
Eledoisin, an undecapeptide of mollusk origin, primarily targets the Substance-P receptor (NK1R) and the Neuromedin-K receptor (NK3R) . These receptors belong to the G-protein coupled receptor (GPCR) family and play a crucial role in transmitting signals from various peptides to cells .
Mode of Action
This compound interacts with its targets (NK1R and NK3R) as an agonist , meaning it binds to these receptors and activates them . The activation of these receptors triggers a series of intracellular events, leading to various physiological responses .
Biochemical Pathways
The activation of NK1R and NK3R by this compound affects several biochemical pathways. These pathways lead to a wide and complex spectrum of pharmacological and physiological activities such as vasodilation, hypertension, and stimulation of extravascular smooth muscle .
Result of Action
The activation of NK1R and NK3R by this compound leads to various physiological effects. These include vasodilation (widening of blood vessels), hypertension (high blood pressure), and stimulation of extravascular smooth muscle . These effects can influence various body systems, including the cardiovascular system .
Biochemical Analysis
Biochemical Properties
Eledoisin interacts with various enzymes and proteins, particularly the tachykinin receptors . It shares a common amidated carboxypeptide sequence with Substance P, Substance K, neuromidin K, and physalaemin . The invariant “Phe7” residue in this compound is probably required for receptor binding .
Cellular Effects
This compound influences cell function by interacting with specific receptors on the cell surface . It has been shown to cause a variety of hemodynamic changes in the heart and circulation . This compound also stimulates extravascular smooth muscle .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, particularly the tachykinin receptors . It is a potent vasodilator and increases capillary permeability .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, studies have investigated the cardiovascular dynamics of this compound in anesthetized dogs .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Rapid intravenous injections of this compound cause short-lasting hypotension . Doses of 0.0004 and 0.002 µg/kg decreased the mean arterial blood pressure, while higher doses reduced the blood pressure significantly .
Metabolic Pathways
It is known that this compound is a member of the tachykinin family of neuropeptides, which are involved in a variety of physiological processes .
Subcellular Localization
Based on its role as a neuropeptide, it is likely that it is localized in the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eledoisin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is optimized for efficiency and yield. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Eledoisin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) are used for reduction reactions.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Various this compound analogs with modified amino acid sequences.
Comparison with Similar Compounds
Eledoisin is compared with other tachykinin peptides, such as:
Substance P: Shares similar effects but has a different amino acid sequence.
Neurokinin A (NKA): Another tachykinin with similar physiological activities.
Neurokinin B (NKB): Similar to this compound but with distinct receptor affinities.
Kassinin: A non-mammalian tachykinin with comparable effects.
Physalaemin: Another non-mammalian tachykinin with similar activities.
This compound’s uniqueness lies in its specific amino acid sequence and its origin from mollusks, which distinguishes it from other tachykinins .
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPVIWBPZMVSH-FCKMLYJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N13O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046926 | |
Record name | Eledoisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69-25-0 | |
Record name | Eledoisin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eledoisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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